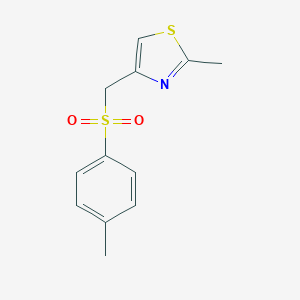![molecular formula C15H19NO5 B274640 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B274640.png)
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid, also known as MDMA, is a synthetic drug that belongs to the amphetamine class of drugs. It is commonly known as ecstasy or molly and is often used recreationally due to its euphoric effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications. In
Wirkmechanismus
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid works by increasing the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to a release of these neurotransmitters, which results in the euphoric effects associated with this compound. However, the long-term effects of this compound on the brain are not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have both short-term and long-term effects on the body. Short-term effects include increased heart rate, blood pressure, and body temperature. Long-term effects include damage to the serotonin system in the brain, which can lead to depression and anxiety. This compound has also been shown to have neurotoxic effects on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid has several advantages for lab experiments, including its ability to increase empathy and social bonding. This can be useful in studying social behavior and relationships. However, this compound has limitations as well, including its potential for neurotoxicity and the difficulty in controlling dosage and purity.
Zukünftige Richtungen
For 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid research include further studies on its therapeutic applications, understanding the long-term effects on the brain, and developing safer and more effective ways to administer this compound.
Synthesemethoden
The synthesis of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for this compound synthesis are safrole and methylamine. The reaction conditions involve the use of various chemicals such as hydrochloric acid, sodium hydroxide, and acetic anhydride. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid has been the subject of scientific research due to its potential therapeutic applications. Some of the areas of research include treatment for post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has been shown to increase empathy and social bonding, which may be useful in therapy sessions. It has also been studied for its potential use in couples therapy.
Eigenschaften
Molekularformel |
C15H19NO5 |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
5-(1,3-benzodioxol-5-ylmethylamino)-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19NO5/c1-15(2,7-14(18)19)6-13(17)16-8-10-3-4-11-12(5-10)21-9-20-11/h3-5H,6-9H2,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
MSSNCOIDSVBDPW-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NCC1=CC2=C(C=C1)OCO2)CC(=O)O |
Kanonische SMILES |
CC(C)(CC(=O)NCC1=CC2=C(C=C1)OCO2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)


![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
